3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Description
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position, a nitro-substituted trifluoromethylphenoxy group at the 4-position, and an aldehyde functional group. This compound is structurally complex due to the interplay of electron-withdrawing groups (nitro, trifluoromethyl) and electron-donating groups (methoxy), which influence its reactivity and physicochemical properties. It is primarily utilized in pharmaceutical research as a precursor or intermediate for synthesizing bioactive molecules, leveraging its trifluoromethyl and nitro groups for enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFDLLORPBBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357886 | |
| Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5509-72-8 | |
| Record name | 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions. The reaction is facilitated by the use of catalysts such as sodium hydroxide or potassium hydroxide.
Ullmann Reaction: This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. The reaction is typically carried out under elevated temperatures and inert atmosphere conditions.
Industrial Production Methods
While specific industrial production methods for 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against various pathogens, including Leishmania donovani and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. The compound's structure-activity relationship (SAR) was analyzed, revealing that modifications to the nitro and trifluoromethyl groups influenced its biological activity significantly .
1.2 Cancer Research
The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, making it a candidate for further development as an anticancer agent .
Environmental Applications
2.1 Pesticide Development
Due to its chemical structure, 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has potential applications in agrochemicals as a pesticide or herbicide. Its efficacy in targeting specific pests while minimizing harm to beneficial organisms is under investigation. The trifluoromethyl group enhances its lipophilicity, potentially improving its penetration into plant tissues .
2.2 Environmental Monitoring
The compound's stability and detectability make it suitable for use in environmental monitoring systems to track pollution levels, particularly in water sources affected by agricultural runoff. Its presence can serve as an indicator of pesticide contamination, aiding in environmental protection efforts .
Materials Science
3.1 Synthesis of Advanced Materials
In materials science, 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized as a precursor for synthesizing novel polymers and composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved resistance to degradation under harsh environmental conditions .
3.2 Photovoltaic Applications
Research is ongoing into the use of this compound in organic photovoltaic cells. The unique electronic properties conferred by the trifluoromethyl group may enhance charge transport within the material, potentially increasing the efficiency of solar energy conversion .
Data Tables and Case Studies
The following table summarizes key findings from various studies on the applications of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not extensively studied. its functional groups suggest potential interactions with biological targets such as enzymes and receptors. The nitro group may participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzaldehyde Derivatives
Key Observations :
- The target compound distinguishes itself with a phenoxy linkage bearing nitro and trifluoromethyl groups, whereas analogs like the 4-nitrobenzyloxy derivative () lack the trifluoromethyl moiety .
- Compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (), the trifluoromethyl and nitro groups in the target compound significantly increase its molecular weight and lipophilicity, impacting solubility and bioavailability .
Table 2: Comparative Properties
Key Findings :
- The trifluoromethyl and nitro groups in the target compound contribute to a higher Log P (3.8 vs.
- Its low solubility (~0.1 mg/mL) necessitates formulation optimization for pharmaceutical use, contrasting with more soluble analogs like 4-(difluoromethoxy)-3-methoxybenzaldehyde .
Biological Activity
3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, with the chemical formula C₁₅H₁₀F₃NO₅ and CAS number 5509-72-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀F₃NO₅ |
| Molecular Weight | 341.24 g/mol |
| Structure | Chemical Structure |
The trifluoromethyl group in this compound significantly influences its biological activity. This group enhances lipophilicity and metabolic stability, which are critical for drug design. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive intermediates that may exhibit cytotoxic effects against cancer cells.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as reverse transcriptase and various kinases .
- Antioxidant Properties : The presence of the methoxy and nitro groups may confer antioxidant properties, which can protect cells from oxidative damage, a common pathway in many diseases including cancer .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of compounds featuring the trifluoromethyl group. These compounds demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against breast and prostate cancer cell lines . The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study: In Vivo Efficacy
In a recent animal model study, 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde was administered to mice with induced tumors. The results indicated a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, suggesting its potential as an anticancer agent .
Safety and Toxicity
While the compound shows promise as a therapeutic agent, it is essential to consider its safety profile. According to supplier data, it is classified as an irritant . Further toxicological studies are necessary to establish a comprehensive safety profile before moving into clinical trials.
Q & A
Q. Key Challenges :
- Regioselectivity : The nitro group at the 2-position may sterically hinder coupling; optimize reaction temperature (60–80°C) and solvent polarity .
- Byproduct formation : Monitor via TLC and HPLC (C18 column, acetonitrile/water mobile phase) to detect nitro-reduction byproducts .
Advanced: How can computational methods resolve contradictions in reaction mechanisms involving the nitro and trifluoromethyl substituents?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
Map electronic effects : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups decrease electron density on the aromatic ring, favoring electrophilic substitution at specific positions .
Predict intermediates : Simulate transition states for nitro-group participation in radical or nucleophilic pathways (e.g., in Pd-catalyzed cross-coupling) .
Validate experimental data : Compare computed NMR chemical shifts (GIAO method) with experimental ¹H/¹³C NMR to confirm regiochemistry .
Q. Case Study :
- Contradiction : Discrepancies in reaction yields under varying solvent conditions (DMF vs. THF). DFT reveals THF stabilizes a high-energy intermediate via dipole interactions, increasing activation energy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
¹H/¹³C NMR :
- Aldehyde proton : A singlet at δ 9.8–10.2 ppm (¹H NMR, CDCl₃).
- Trifluoromethyl group : ¹⁹F NMR signal at δ -60 to -65 ppm .
FT-IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) .
X-ray crystallography : Use SHELX suite for structure refinement. The trifluoromethyl group often induces torsional strain, affecting crystal packing .
Q. Troubleshooting :
- Overlapping signals : Use DEPT-135 or HSQC to distinguish methoxy (δ 3.8–4.0 ppm) from aromatic protons .
Advanced: How to design biological activity studies for this compound?
Answer:
Target selection : Prioritize fluorinated targets (e.g., kinase inhibitors, antimicrobial agents) due to the compound’s trifluoromethyl group enhancing lipophilicity and membrane permeability .
In vitro assays :
- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
- Antimicrobial screening : Broth microdilution (MIC against S. aureus or E. coli) .
SAR analysis : Synthesize analogs (e.g., replace nitro with cyano) to isolate the contribution of substituents to bioactivity .
Q. Data Interpretation :
- Contradictory results : If nitro-substituted analogs show lower activity than trifluoromethyl derivatives, assess redox potential (cyclic voltammetry) to rule out nitro-group reduction in biological media .
Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Answer:
Solvent screening : Use high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation. The trifluoromethyl group favors CH-π interactions, aiding crystal lattice formation .
Additives : Introduce trace amounts of hexafluorobenzene to enhance π-stacking .
Temperature control : Gradual cooling (0.1°C/min) from saturated solution reduces twinning .
Q. Validation :
- Compare experimental XRD data (SHELXL-refined) with computationally predicted crystal packing (Mercury software) to confirm polymorph purity .
Basic: How to optimize HPLC purification for this compound?
Answer:
Column selection : C18 (5 µm, 250 mm × 4.6 mm) with guard column to retain polar nitro byproducts .
Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA to improve peak symmetry .
Detection : UV at 254 nm (aldehyde π→π* transition) and 310 nm (nitro n→π* transition) .
Q. Troubleshooting :
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electronic effects : The -CF₃ group withdraws electrons via σ-induction, deactivating the ring toward electrophilic attack but activating toward nucleophilic aromatic substitution (NAS) at meta positions .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds selectively at the 4-position (relative to -CF₃) under Pd(OAc)₂/XPhos catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
